FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)-
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Overview
Description
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is an organic compound that features a furan ring substituted with a hydroxymethyl group and an N-ethylcarbamoyl group. This compound is a derivative of furfuryl alcohol, which is known for its applications in various industrial processes. Furfuryl alcohol itself is a colorless liquid that can turn amber upon aging and has a faint burning odor. It is miscible with water and soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be synthesized through the reaction of furfuryl alcohol with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Furfuryl alcohol+Ethyl isocyanate→Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-
Industrial Production Methods
Industrial production of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves the hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse. The hydrogenation process is typically carried out using a metal catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furfural and other oxidation products.
Reduction: Hydrogenation can convert the compound into tetrahydrofurfuryl alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be oxidized to form furfural and other aldehydes.
Reduction: Hydrogenation can produce tetrahydrofurfuryl alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent used
Scientific Research Applications
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the N-ethylcarbamoyl group can form carbamate linkages with other molecules. These interactions can affect the compound’s reactivity and its ability to form polymers and other derivatives .
Comparison with Similar Compounds
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be compared with other similar compounds such as:
Furfurylamine: The corresponding amine derivative.
2-Furonitrile: The corresponding nitrile derivative.
Furan-2-ylmethanethiol: The corresponding thiol derivative.
2-Furoic acid: The corresponding carboxylic acid derivative.
Uniqueness
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is unique due to its combination of a furan ring with both a hydroxymethyl group and an N-ethylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .
Properties
CAS No. |
63833-90-9 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(11)7(10)6-4-3-5-12-6/h3-5,7,10H,2H2,1H3,(H,9,11) |
InChI Key |
IKWNXBMYMBMNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1=CC=CO1)O |
Origin of Product |
United States |
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